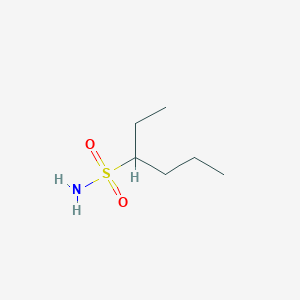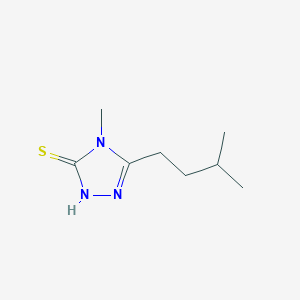
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole: Lacks the thiol group, which affects its reactivity and applications.
5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the triazole ring.
4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the 3-methylbutyl group, influencing its physical and chemical properties.
Uniqueness
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the 3-methylbutyl and thiol groups
Eigenschaften
Molekularformel |
C8H15N3S |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
4-methyl-3-(3-methylbutyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-6(2)4-5-7-9-10-8(12)11(7)3/h6H,4-5H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
ZHLQFVZQOIAMNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=NNC(=S)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



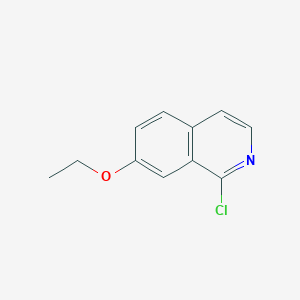
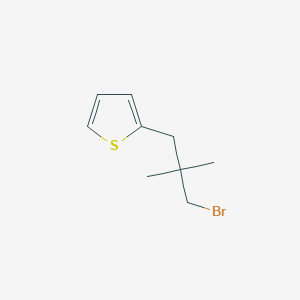

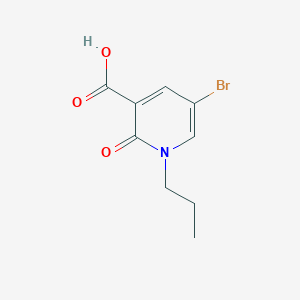
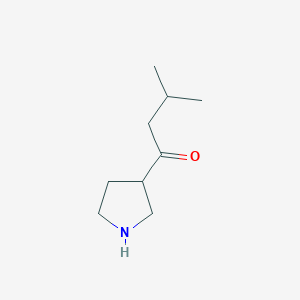
methanol](/img/structure/B13182145.png)
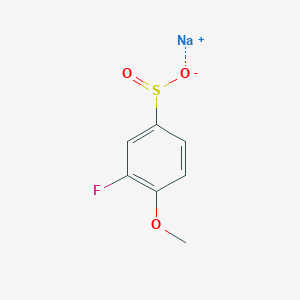
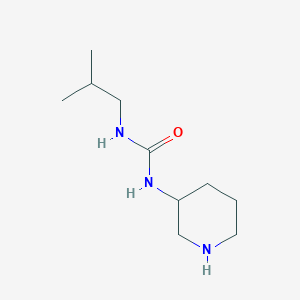
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)


